Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Description
The compound Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS: 1001414-25-0) is a structurally complex benzenemethanamine derivative. Its core structure features a phenyl ring substituted with a methanamine group, a 1-methylethoxy (isopropoxy) group at position 3, and a 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl moiety at position 5 . Limited physicochemical data are available in the provided evidence, but its structural features suggest moderate solubility in organic solvents due to the hydrophobic phenylsulfonyl and isopropoxy groups .
Properties
Molecular Formula |
C23H23N3O3S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[3-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]-5-propan-2-yloxyphenyl]methanamine |
InChI |
InChI=1S/C23H23N3O3S/c1-16(2)29-19-12-17(14-24)11-18(13-19)22-15-26(23-21(22)9-6-10-25-23)30(27,28)20-7-4-3-5-8-20/h3-13,15-16H,14,24H2,1-2H3 |
InChI Key |
VKKYFIODGVEQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=CC=C4)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core, the introduction of the phenylsulfonyl group, and the attachment of the benzenemethanamine moiety. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
Benzenemethanamine derivatives have been studied for their pharmacological properties, particularly as potential drug candidates. The following are some notable applications:
Anticancer Activity
Research indicates that compounds similar to benzenemethanamine exhibit anticancer properties. For instance, derivatives of pyrrolopyridine have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. These compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Anti-inflammatory Properties
Studies have demonstrated that benzenemethanamine derivatives can act as inhibitors of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Neurological Applications
Some studies suggest that compounds with similar structures may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. Their ability to cross the blood-brain barrier enhances their relevance in neuropharmacology .
Material Science Applications
In addition to biological applications, benzenemethanamine derivatives are also explored in material science:
Polymer Chemistry
The compound can be utilized as a building block in the synthesis of polymers with specific functionalities. Its unique chemical structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength .
Dyes and Pigments
Due to its aromatic nature, benzenemethanamine can serve as a precursor for synthesizing dyes and pigments used in textiles and coatings. The sulfonyl group enhances solubility and stability in various solvents, making it suitable for industrial applications .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of a series of benzenemethanamine derivatives and their evaluation against breast cancer cell lines. The results indicated that certain modifications to the sulfonyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of benzenemethanamine derivatives in animal models of arthritis. The findings showed a marked reduction in inflammatory markers and joint swelling when treated with these compounds, supporting their potential use as therapeutic agents in inflammatory diseases.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Compound A : (5-Bromopyridin-3-yl)methanamine dihydrochloride (CAS: 1001414-82-9)
- Structure : Features a pyridinylmethanamine core with a bromine substituent and dihydrochloride salt.
- Key Differences: The absence of the pyrrolo[2,3-b]pyridine and phenylsulfonyl groups reduces steric complexity. Dihydrochloride salt improves aqueous solubility (97% purity noted) .
Compound B : N-{2,4-Difluoro-3-[5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl}benzenesulfonamide (CAS: 918504-61-7)
- Structure : Contains a benzenesulfonamide group linked to a pyrrolo[2,3-b]pyridine-carbonyl system.
- Key Differences :
Compound C : N1-methyl-N4-(1-methylethyl)-1,4-Benzenedimethanamine
- Structure : A simpler benzenemethanamine derivative with methyl and isopropyl substituents.
- Predicted higher volatility and lower solubility in polar solvents .
Pharmacological and Computational Insights
Molecular Docking Profiles
While direct docking data for the target compound are unavailable, Compound B (CAS: 918504-61-7) and related pyrrolo[2,3-b]pyridine derivatives have been studied using methods like Glide docking. Glide’s accuracy in predicting binding poses (≤1 Å RMSD in ~50% of cases) suggests that the phenylsulfonyl-pyrrolopyridinyl group in the target compound may exhibit strong receptor affinity, particularly in kinase or sulfonamide-targeted systems .
Toxicity Considerations
Heterocyclic amines (e.g., IQ-type compounds) in processed meats are carcinogenic due to aromatic systems facilitating DNA adduct formation . Although the target compound’s pyrrolo[2,3-b]pyridine core shares structural similarities, its sulfonyl group may mitigate toxicity by reducing electrophilicity.
Biological Activity
Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS No. 1001414-25-0) is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Benzenemethanamine is C23H23N3O3S, with a molecular weight of 421.51 g/mol. The structure contains a pyrrolo[2,3-b]pyridine moiety, which is known for its role in targeting various kinases involved in tumorigenesis.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O3S |
| Molecular Weight | 421.51 g/mol |
| CAS Number | 1001414-25-0 |
Benzenemethanamine derivatives have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a candidate for targeted cancer therapies.
Efficacy in Laboratory Studies
-
Inhibition of Tumor Cell Proliferation :
- In vitro studies have shown that Benzenemethanamine significantly inhibits the proliferation of breast cancer cells (4T1 cell line) with an IC50 value indicating effective dosage levels for therapeutic use. The compound also induced apoptosis in these cells, suggesting a dual mechanism of action—both inhibiting growth and promoting cell death .
- Migration and Invasion :
Case Studies
- Case Study 1 : In a study focusing on the effects of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines, Benzenemethanamine exhibited a marked reduction in cell viability and migration in vitro, supporting its role as a potent FGFR inhibitor .
- Case Study 2 : Another investigation into the pharmacological properties of related compounds revealed that those with similar structures to Benzenemethanamine also showed significant antitumor activity against various carcinoma cell lines, reinforcing the therapeutic potential of this chemical class .
Safety and Toxicology
While Benzenemethanamine has shown promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that compounds within this class may pose risks such as acute toxicity if ingested or skin irritation upon contact . Further toxicological evaluations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
